1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions.
Formation of the Urea Derivative: The final step involves the reaction of the oxadiazole derivative with an isocyanate or a similar reagent to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
Scientific Research Applications
Medicinal Chemistry: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Agriculture: The compound could be used as a pesticide or herbicide.
Materials Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and may have similar biological activities.
Urea Derivatives: Compounds with urea functional groups that exhibit diverse biological and chemical properties.
Uniqueness
1-(5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both the oxadiazole ring and the trifluoromethylphenyl group, which may confer specific properties such as increased stability, lipophilicity, or biological activity.
Properties
IUPAC Name |
1-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3/c1-27-14-7-5-11(6-8-14)9-15-24-25-17(28-15)23-16(26)22-13-4-2-3-12(10-13)18(19,20)21/h2-8,10H,9H2,1H3,(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDZRMAKTLYVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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